Methyl 3-amino-2-methylpyridine-4-carboxylate

描述

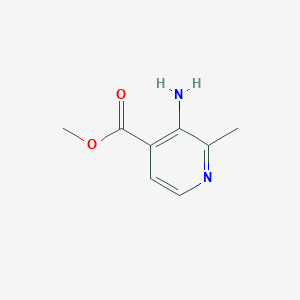

Methyl 3-amino-2-methylpyridine-4-carboxylate is a chemical compound with a pyridine ring substituted with an amino group, a methyl group, and a carboxylate ester group

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with methanol in the presence of a base such as sodium acetate. The reaction is typically carried out in a high-pressure reaction vessel at elevated temperatures and pressures to facilitate the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

化学反应分析

Types of Reactions

Methyl 3-amino-2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxides.

科学研究应用

Medicinal Chemistry

Methyl 3-amino-2-methylpyridine-4-carboxylate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.

| Compound Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 32 | Staphylococcus aureus |

| Derivative B | 64 | Escherichia coli |

| Derivative C | 16 | Pseudomonas aeruginosa |

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Intermediate in Drug Development : It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate various chemical transformations, such as nucleophilic substitutions and esterifications.

Material Science

The compound is also explored for its role in developing advanced materials:

- Electronic and Optical Properties : Research indicates that derivatives of this compound can be engineered to exhibit specific electronic or optical properties, making them suitable for applications in sensors and electronic devices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of several derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial strains, demonstrating promising activity that warrants further investigation for clinical applications.

Case Study 2: Synthesis of Novel Compounds

Research conducted on the synthesis pathways of this compound highlighted its utility as an intermediate in creating novel heterocyclic compounds with enhanced biological activities. The study documented various synthetic routes and their efficiencies, emphasizing the compound's role as a precursor in drug discovery.

作用机制

The mechanism of action of Methyl 3-amino-2-methylpyridine-4-carboxylate depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

相似化合物的比较

Similar Compounds

Methyl 3-methylpyridine-2-carboxylate: Similar structure but lacks the amino group.

2-Amino-3-methylpyridine: Similar structure but lacks the carboxylate ester group

Uniqueness

Methyl 3-amino-2-methylpyridine-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the pyridine ring

生物活性

Methyl 3-amino-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structural characteristics enable it to interact with various biological targets, which is a common trait among pyridine derivatives. The compound's ability to form hydrogen bonds and its lipophilicity contribute to its biological activity.

Target Interactions:

Pyridine derivatives are known to interact with multiple receptors and enzymes, influencing various biochemical pathways. This compound may engage in receptor modulation, leading to changes in cellular signaling pathways.

Biochemical Pathways:

The compound's structural similarity to other biologically active pyridines suggests potential involvement in metabolic processes, including those related to vitamin B6 metabolism. This interaction could facilitate various physiological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives of pyridine carboxylates and evaluated their in vitro antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 18 (Staphylococcus aureus) |

| This compound | 16 (Escherichia coli) |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies. One notable study investigated the effects of related pyridine derivatives on triple-negative breast cancer (TNBC) cell lines. The results indicated that certain compounds led to significant growth inhibition in cancer cells while exhibiting minimal toxicity to non-tumorigenic cells.

Case Study:

In a study involving the treatment of MDA-MB-231 cells with a derivative similar to this compound, the following results were observed:

| Treatment | GI50 Concentration (μM) | Effect on Cell Proliferation (%) |

|---|---|---|

| Compound A | 13 | Decreased by 40% |

| Control (DMSO) | - | No significant change |

The treated cells showed an increased proportion of cells in the G0/G1 phase and a decrease in S phase, indicating cell cycle arrest, which is a desired effect in anticancer therapies.

常见问题

Q. Basic: What synthetic methodologies are recommended for the preparation of Methyl 3-amino-2-methylpyridine-4-carboxylate?

Answer:

A plausible route involves multi-step synthesis, including:

- Esterification : Reacting the corresponding carboxylic acid with methanol under acidic conditions, using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance efficiency .

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination, depending on precursor availability. For example, Biginelli-like cyclocondensation (used in analogous pyridine derivatives) could be adapted, employing ethyl acetoacetate, aldehydes, and thioureas in a one-pot reaction .

- Purification : Column chromatography or recrystallization to isolate the product, followed by purity validation via HPLC (>95%) .

Q. Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data during structural elucidation?

Answer:

Discrepancies often arise from impurities, isotopic patterns, or dynamic effects. Methodological steps include:

- Cross-validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare with theoretical values.

- 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Crystallography : If crystals are obtainable, X-ray diffraction (using programs like SHELXL) provides definitive structural proof .

- Computational modeling : Optimize the structure using DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry. For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns .

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. Advanced: How can reaction conditions be optimized to enhance yield while maintaining purity in large-scale synthesis?

Answer:

Optimization strategies involve:

- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects. For instance, DMAP concentration in esterification significantly impacts yield .

- Catalyst screening : Test alternatives like HOBt/DMAP or enzymatic catalysts for greener synthesis.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real-time .

- Workflow adjustments : Implement flow chemistry to improve heat/mass transfer and reduce side reactions .

Q. Basic: What are the key challenges in stabilizing this compound during storage?

Answer:

- Hydrolysis risk : Store under anhydrous conditions (desiccator, argon atmosphere) due to the ester group’s sensitivity to moisture .

- Light sensitivity : Use amber vials to prevent photodegradation of the pyridine ring.

- Temperature : Maintain at –20°C for long-term stability, with periodic HPLC checks for decomposition .

Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The amino group’s lone pair likely directs reactivity toward electrophilic substitution .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction media .

Q. Basic: What spectroscopic "red flags" indicate impurities in this compound?

Answer:

- NMR : Extra peaks in the aromatic region (δ 6.5–8.5 ppm) suggest unreacted starting materials or byproducts.

- HPLC : Shoulders or split peaks indicate co-eluting impurities; use gradient elution to improve resolution .

- MS : Adducts (e.g., [M+Na]⁺) or isotope clusters inconsistent with the molecular formula signal contamination .

Q. Advanced: How to address low reproducibility in crystallography data for structural confirmation?

Answer:

属性

IUPAC Name |

methyl 3-amino-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDCUNZSNDZNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253551 | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-39-6 | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-methyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。